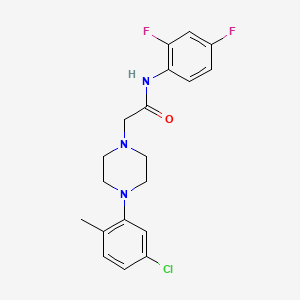

![molecular formula C13H12N4O2 B2736334 N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105226-71-8](/img/structure/B2736334.png)

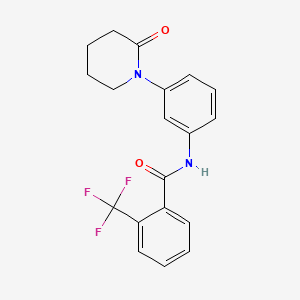

N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide” is an organic compound . It is available for purchase from certain chemical suppliers.

Molecular Structure Analysis

The molecular formula of this compound is C13H12N4O2. Unfortunately, detailed structural analysis information is not available in the search results.Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

This compound is likely a solid at room temperature . It is soluble in hot water and organic solvents, but insoluble in alcohol and ether . The molecular weight is 256.265.科学的研究の応用

Atorvastatin and Sunitinib Analogs

The synthesis of pyrrole-3-carboxylic acid amides is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib. These compounds (Figure 1) are structurally related to our target compound and have demonstrated therapeutic efficacy in treating hypercholesterolemia and certain cancers, respectively .

Antimalarial and HIV-1 Protease Inhibitory Activity

The 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, exhibit bioactivity. Some of these compounds have demonstrated antimalarial and HIV-1 protease inhibitory properties. Researchers have explored various synthetic approaches, such as cyclization of α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones .

Oxidative Cyclization of β-Enaminones

The oxidative cyclization of β-enaminones, involving a rearrangement step after ring formation, has been widely studied. This approach yields pyrrolin-4-ones with carbamoyl, acyl, or alkoxycarbonyl substituents at the C3-position. Researchers have also achieved this cyclization in one-pot variants, starting from β-ketoamides .

Cu (II)-Catalyzed Cyclization of α-Diazo-β-Oxoamides

Another method involves the Cu (II)-catalyzed cyclization of α-diazo-β-oxoamides with amines, leading to similar pyrrolin-4-ones. Additionally, iodine-promoted cyclization of enaminones with aryl methyl ketones has been demonstrated as a useful synthetic route .

Biological Potential of Indole Derivatives

Indole derivatives, including pyrrolo[5,4-b]indoles, have attracted attention for their biological potential. Researchers have synthesized novel indole compounds and evaluated their anti-HIV-1 activity. While our compound is not directly mentioned, its structural features align with this field of research .

Antimicrobial Activity

Although specific studies on our compound are limited, related indole derivatives have shown promise. For instance, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria .

Safety and Hazards

特性

IUPAC Name |

N-methyl-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-14-10(18)6-17-7-15-11-8-4-2-3-5-9(8)16-12(11)13(17)19/h2-5,7,16H,6H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJYEAVBPFSQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2736254.png)

![Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2736258.png)

![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2736261.png)

![6-chloro-5-methyl-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]ethyl}pyridine-3-sulfonamide](/img/structure/B2736263.png)

![2-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2736267.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2736268.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2736271.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2736274.png)